

RPR203494: A Technical Guide to a Potent p38 MAPK Inhibitor

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Compound of Interest

Compound Name: RPR203494

Cat. No.: B610573

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Introduction

RPR203494 is a potent, small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). It belongs to a class of pyrimidine analogues and was developed as a potential therapeutic agent for inflammatory diseases. This technical guide provides a comprehensive overview of the potency of **RPR203494**, including its mechanism of action, in vitro efficacy, and the experimental protocols used for its characterization. **RPR203494** is a chemical analogue of RPR200765A, another p38 inhibitor, but with an improved in vitro potency profile.

Chemical Properties

Property	Value
IUPAC Name	[(2R)-2-hydroxy-3-[[[4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-7-yl)methyl]amino}propyl]phosphonic acid
Molecular Formula	C ₁₀ H ₁₅ N ₄ O ₅ P
Molecular Weight	302.22 g/mol
PubChem CID	136276494[1]

Potency and Efficacy

RPR203494 demonstrates significant inhibitory activity against p38 MAPK. While specific IC₅₀ values for **RPR203494** are not publicly available in the searched literature, it is described as having an improved in vitro potency compared to its analogue, RPR200765A[2].

For comparative purposes, the potency of the related compound, RPR200765A, is provided below.

Comparative Potency Data: RPR200765A

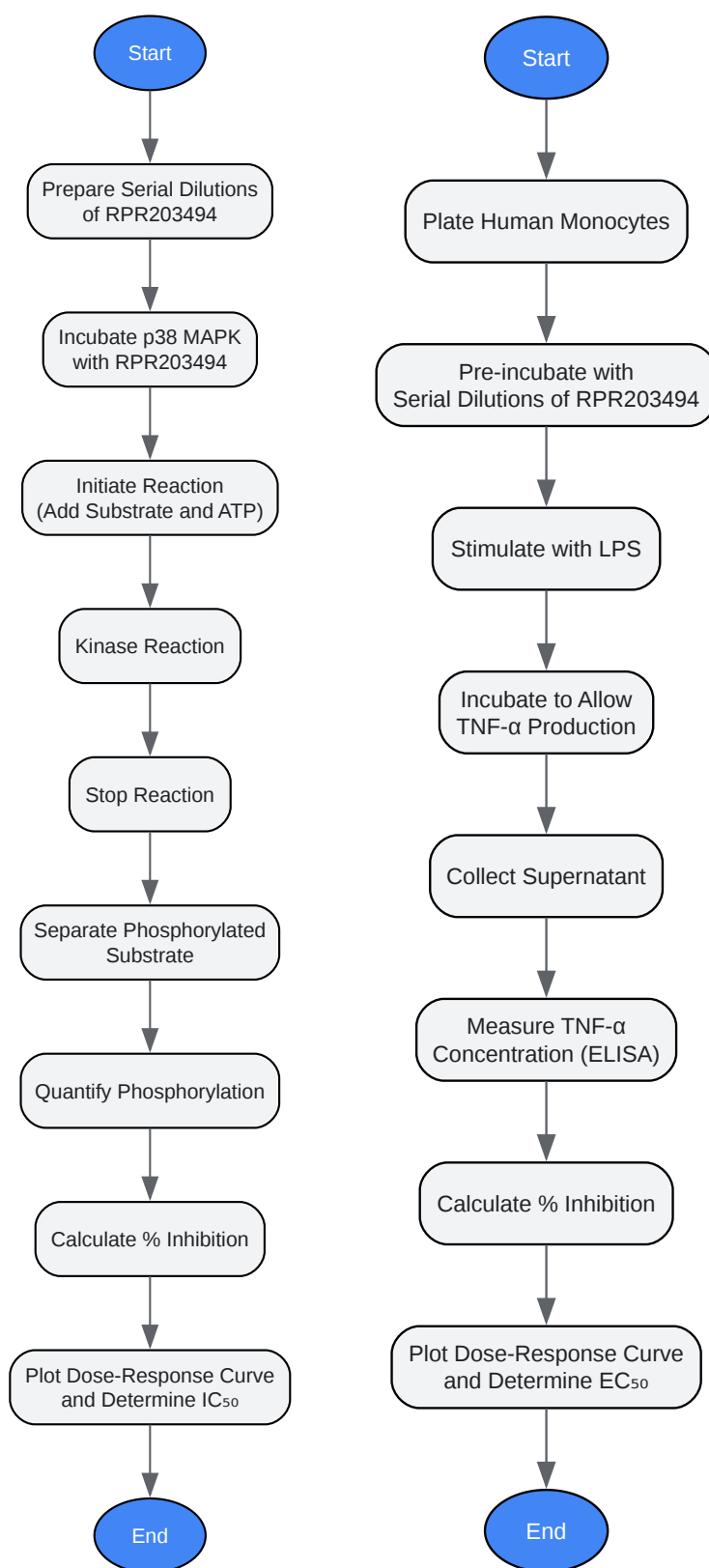
Assay Type	Target/Cell Line	Parameter	Value
Enzymatic Assay	p38 MAP Kinase	IC ₅₀	50 nM
Cellular Assay	LPS-stimulated human monocytes	EC ₅₀ (TNFα release)	110 nM

This data for RPR200765A provides a benchmark for the expected potency of **RPR203494**, which is stated to be more potent.

Mechanism of Action: The p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a crucial pathway in the cellular response to external stresses, such as inflammatory cytokines (e.g., TNF-α and IL-1), UV radiation, and osmotic shock. Activation of this pathway leads to the production of pro-inflammatory cytokines, which are key mediators of inflammatory diseases like rheumatoid arthritis.

RPR203494 exerts its therapeutic effect by inhibiting the kinase activity of p38 MAPK, thereby blocking the downstream signaling events that lead to the synthesis and release of inflammatory mediators.



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References

- 1. RPR203494 a pyrimidine analogue of the p38 inhibitor RPR200765A with an improved in vitro potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
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